

4-(4-Nitrophenyl)oxazole: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)oxazole

Cat. No.: B079280

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Introduction: The **4-(4-nitrophenyl)oxazole** motif has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This heterocyclic structure, characterized by an oxazole ring substituted with a 4-nitrophenyl group, has been incorporated into a range of bioactive molecules demonstrating promising activities against various diseases, including cancer, microbial infections, and parasitic diseases. The electron-withdrawing nature of the nitro group, coupled with the unique electronic and structural features of the oxazole ring, provides a valuable framework for designing compounds with specific biological targets.

Key Applications in Drug Discovery

Derivatives of **4-(4-nitrophenyl)oxazole** have shown considerable potential across several therapeutic areas:

- Anticancer Activity: The **4-(4-nitrophenyl)oxazole** scaffold has been utilized in the synthesis of compounds with antiproliferative properties. While specific signaling pathways for direct derivatives are still under extensive investigation, related compounds containing the nitrophenyl moiety have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the NF-κB pathway.
- Antimicrobial Activity: The structural features of **4-(4-nitrophenyl)oxazole** make it a promising candidate for the development of new antimicrobial agents. Derivatives have been synthesized and evaluated against various bacterial and fungal strains, demonstrating the potential of this scaffold to yield compounds with significant antimicrobial efficacy.

- Antitrypanosomal Activity: While not a direct oxazole derivative, the closely related 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold has yielded compounds with potent activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.^[1] This highlights the importance of the 4-nitrophenyl group in designing antiparasitic agents and provides a strong rationale for exploring **4-(4-nitrophenyl)oxazole** derivatives for similar applications.

Data Presentation: Biological Activity of Related Compounds

The following table summarizes the biological activity of selected compounds that, while not all direct derivatives of **4-(4-nitrophenyl)oxazole**, feature the closely related 4-(4-nitrophenyl)triazole or nitrophenyl-oxadiazole structures, illustrating the therapeutic potential of the 4-nitrophenyl pharmacophore.

Compound ID	Scaffold	Biological Activity	Target Organism/Cell Line	IC50 Value	Reference
Compound 16 (analogue)	4-(4-Nitrophenyl)-1H-1,2,3-triazole	Antitrypanosomal	Trypanosoma cruzi (intracellular amastigotes in LLC-MK2 cells)	0.16 ± 0.02 μM	[1]
Compound 19 (analogue)	4-(4-Nitrophenyl)-1H-1,2,3-triazole	Antitrypanosomal	Trypanosoma cruzi (intracellular amastigotes in LLC-MK2 cells)	0.10 ± 0.04 μM	[1]
Benzimidazole derivative (19)	2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole	Cytotoxicity	-	17.5 μM	[2]

Experimental Protocols

Synthesis of 4-(4-Nitrophenyl)oxazol-2-amine

A key starting material for the synthesis of more complex derivatives is 4-(4-nitrophenyl)oxazol-2-amine. An efficient synthesis can be achieved via the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with urea.

Materials:

- 2-bromo-1-(4-nitrophenyl)ethan-1-one

- Urea
- Deep Eutectic Solvent (e.g., choline chloride:urea) or a suitable organic solvent (e.g., ethanol)

Protocol (Thermal Method):[\[3\]](#)

- In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent) and urea (1.2 equivalents) in a suitable solvent like ethanol.
- Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The product will precipitate out of the solution. Collect the solid by filtration.
- Wash the solid with cold ethanol to remove any unreacted starting materials.
- Dry the product under vacuum to obtain 4-(4-nitrophenyl)oxazol-2-amine.

Protocol (Ultrasound-Assisted Method):[\[3\]](#)

- In a suitable vessel, combine 2-bromo-1-(4-nitrophenyl)ethan-1-one (1 equivalent), urea (1.2 equivalents), and a deep eutectic solvent.
- Submerge the vessel in an ultrasonic bath.
- Irradiate the mixture with ultrasound at a specified frequency and power for a short duration (e.g., 8-10 minutes).
- Monitor the reaction by TLC.
- After completion, extract the product using a suitable organic solvent.
- Wash the organic layer with water and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

General Protocol for Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives (Illustrative)

This protocol describes a general method for synthesizing 1,3,4-oxadiazole derivatives, which can be adapted for nitrophenyl-containing analogues.[\[4\]](#)

Step 1: Synthesis of Hydrazide

- To a solution of a methyl ester (e.g., methyl 4-nitrobenzoate) in ethanol, add hydrazine hydrate.
- Reflux the mixture for several hours.
- Cool the reaction mixture to obtain the corresponding hydrazide as a solid precipitate.
- Filter and dry the product.

Step 2: Synthesis of N'-acylhydrazide

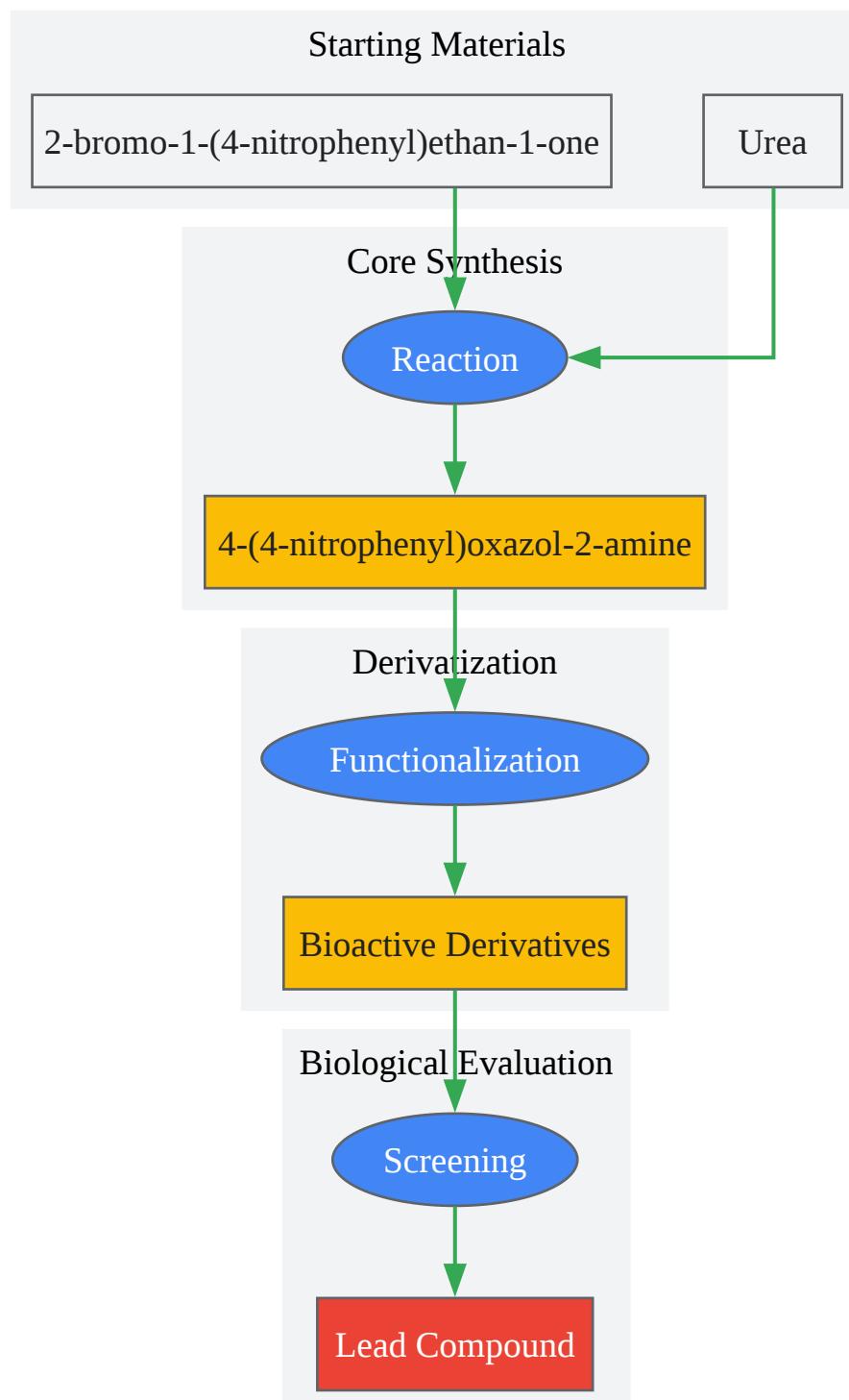
- React the hydrazide from Step 1 with an appropriate acyl chloride in a suitable solvent (e.g., pyridine or dichloromethane with a base) at 0°C to room temperature.
- Work up the reaction to isolate the N,N'-diacylhydrazine.

Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

- Treat the N,N'-diacylhydrazine with a dehydrating agent such as phosphorus oxychloride (POCl_3) or sulfuric acid (H_2SO_4).[\[4\]](#)
- Heat the reaction mixture to effect cyclization.
- After completion, carefully quench the reaction with ice-water and neutralize with a base.
- Extract the product with an organic solvent and purify by recrystallization or column chromatography.

Visualizations

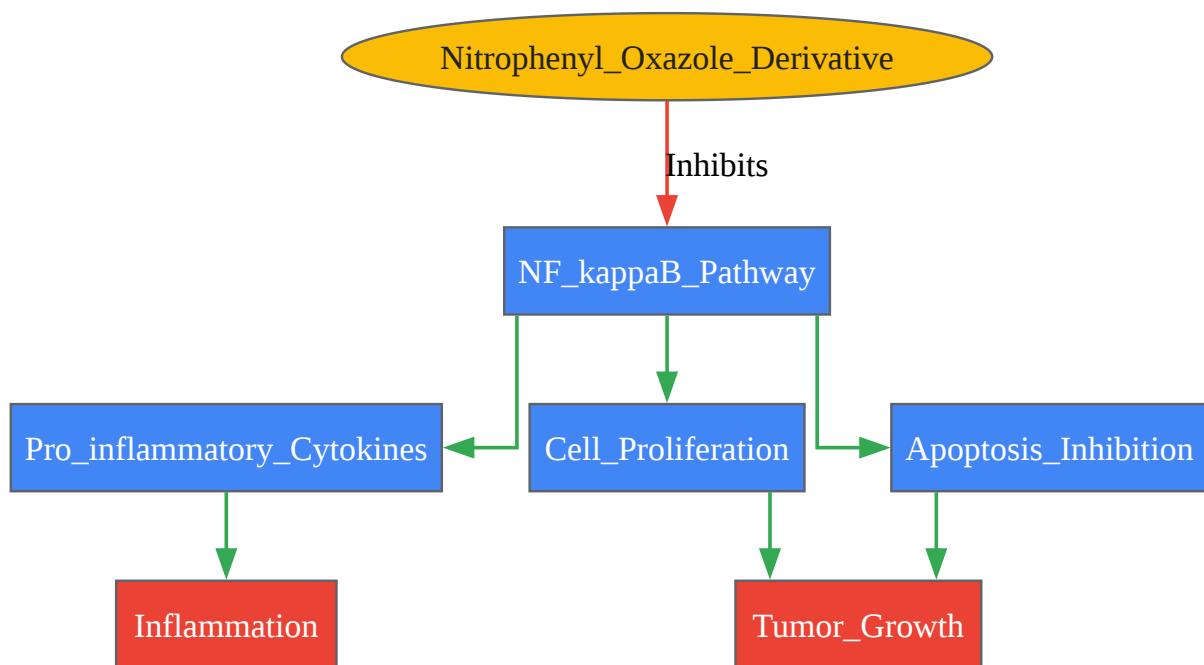
Logical Workflow for the Synthesis of Bioactive Oxazole Derivatives



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Caption: Synthetic workflow for developing bioactive oxazole derivatives.

Potential Signaling Pathway Inhibition by Nitrophenyl-Containing Heterocycles

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Caption: Inhibition of the NF- κ B signaling pathway.

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